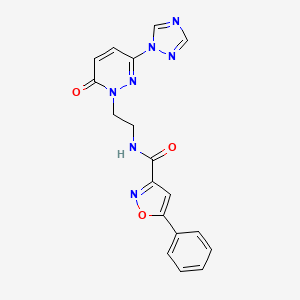

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Description

However, a structurally similar compound, N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide (CAS: 1448058-91-0), is documented in and . This compound shares the core pyridazinone-triazole framework but differs in the isoxazole substituent (benzo[c]isoxazole vs. non-fused isoxazole). For the purposes of this analysis, we will focus on the available data for this closely related analog.

Properties

IUPAC Name |

N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O3/c26-17-7-6-16(25-12-19-11-21-25)22-24(17)9-8-20-18(27)14-10-15(28-23-14)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIUKJBSANZTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 434.4 g/mol. The structure includes a pyridazine ring fused with a triazole and an isoxazole moiety, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole ring enhances its potential as an antifungal and antibacterial agent by inhibiting key enzymes involved in microbial growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines:

These findings suggest that modifications to the core structure can lead to enhanced anticancer activity.

Antimicrobial Activity

The compound's triazole component contributes to its antimicrobial properties. Research indicates that similar triazole-containing compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli:

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative | S. aureus | 0.125 - 8 | |

| Triazole-Pyrimidine | E. coli | Moderate |

Study on Antitumor Activity

A study conducted by Li et al. (2020) evaluated the antitumor effects of various derivatives of triazole compounds, including those structurally related to this compound. The results indicated that certain derivatives significantly inhibited tumor growth in vitro and in vivo models.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria. The study reported that some derivatives exhibited MIC values lower than those of standard antibiotics, indicating their potential as alternative therapeutic agents.

Comparison with Similar Compounds

Key Structural and Molecular Features:

- Molecular Formula : C₂₂H₁₇N₇O₃

- Molecular Weight : 427.4 g/mol

- Core Structure: A pyridazinone ring (6-oxopyridazin-1(6H)-yl) linked to a 1H-1,2,4-triazole substituent at position 2. An ethyl chain connects this moiety to a benzo[c]isoxazole-5-carboxamide group, which is further substituted with a phenyl ring .

- SMILES: O=C(NCCn1nc(-n2cncn2)ccc1=O)c1ccc2noc(-c3ccccc3)c2c1 .

Structural Analog: N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 1251632-25-3)

Molecular Formula : C₁₈H₁₉N₅O₃S

Molecular Weight : 385.4 g/mol .

| Property | Target Compound (CAS: 1448058-91-0) | Analog (CAS: 1251632-25-3) |

|---|---|---|

| Core Heterocycle | Pyridazinone-triazole | Pyridazinone-thiazole |

| Substituent on Pyridazine | 1H-1,2,4-triazol-1-yl | 2,4-dimethylthiazol-5-yl |

| Linker | Ethyl chain | Ethyloxy chain |

| Terminal Group | Benzo[c]isoxazole-5-carboxamide | 1-methyl-2-oxo-dihydropyridine |

| Aromatic Substituent | Phenyl | None (methyl groups on thiazole) |

Key Differences :

Heterocyclic Diversity : The target compound features a triazole ring, which is electron-rich and capable of hydrogen bonding, whereas the analog substitutes this with a thiazole ring containing methyl groups. Thiazoles are less polar but may enhance metabolic stability .

In contrast, the analog’s dihydropyridine group may confer conformational flexibility .

Molecular Weight and Solubility : The target compound has a higher molecular weight (427.4 vs. 385.4), likely due to the bulky benzo[c]isoxazole substituent. This could reduce aqueous solubility compared to the smaller thiazole-containing analog .

Comparison with Other Pyridazinone Derivatives

Pyridazinone-based compounds are widely explored in medicinal chemistry due to their kinase inhibitory and antimicrobial activities. Below is a generalized comparison:

| Compound Class | Target Compound | Typical Pyridazinone Derivatives |

|---|---|---|

| Biological Activity | Likely kinase inhibition (inferred) | Anticancer, antimicrobial |

| Triazole/Thiazole Role | Triazole: Enhances binding affinity | Thiazole: Improves bioavailability |

| Structural Complexity | High (fused benzoisoxazole) | Moderate (simple alkyl/aryl chains) |

| Synthetic Accessibility | Challenging (multiple heterocycles) | Moderate |

Research Implications :

- The triazole-pyridazinone core in the target compound may offer superior selectivity for kinase targets (e.g., EGFR or Aurora kinases) compared to simpler derivatives .

- The benzo[c]isoxazole group could improve membrane permeability but may also increase off-target interactions due to its bulkiness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.